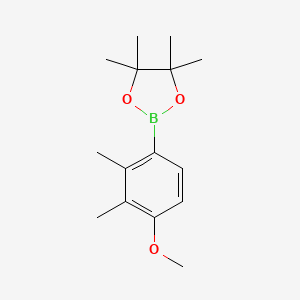

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with a methoxy group at the para position and methyl groups at the ortho (C2) and meta (C3) positions. Its molecular formula is C₁₅H₂₃BO₃ (MW: 262.15 g/mol) . Boronic esters of this class are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity. The methoxy group (-OMe) is electron-donating, while the methyl substituents influence steric accessibility and regioselectivity in catalytic transformations .

Properties

IUPAC Name |

2-(4-methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-11(2)13(17-7)9-8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXUBXWDMWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590226 | |

| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-04-9 | |

| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis of this compound typically involves the borylation of an aryl precursor (such as an aryl halide or aryl amine derivative) using diboron reagents (commonly bis(pinacolato)diboron, B2pin2) under catalytic or photochemical conditions. The pinacol moiety stabilizes the boronate ester, facilitating isolation and handling.

Method 1: Photochemical Borylation of Aryl Amines

- Procedure:

Aryl amine derivatives bearing the 4-methoxy-2,3-dimethylphenyl group are reacted with bis(pinacolato)diboron (B2pin2) in the presence of a base (triethylamine) and a catalytic amount of 4-aminoisoquinoline under irradiation with 390 nm LED light. The reaction is carried out in acetonitrile solvent at room temperature for approximately 36 hours. - Reaction Conditions:

- Aryl amine substrate (0.2 mmol)

- B2pin2 (4 equiv)

- Triethylamine (5 equiv)

- 4-Aminoisoquinoline (20 mol%)

- Acetonitrile (0.5 mL)

- Irradiation with 2 × 390 nm LEDs for 36 h

- Workup:

After completion, solvent removal under vacuum followed by silica gel chromatography yields the desired aryl boronate ester. - Yield: Typically moderate to good yields (~60%) reported for similar substrates.

Method 2: Transition Metal-Catalyzed Borylation of Aryl Halides

- Procedure:

Starting from an aryl bromide or iodide bearing the 4-methoxy-2,3-dimethylphenyl moiety, palladium-catalyzed borylation is performed using bis(pinacolato)diboron and a base such as cesium carbonate in a mixed solvent system (toluene/ethanol). The reaction is heated under reflux for 24 hours. - Catalyst: Pd(PPh3)4 or similar Pd(0) complexes

- Reaction Conditions:

- Aryl halide (0.4 mmol)

- B2pin2 (1.2 equiv)

- Cs2CO3 (3 equiv)

- Solvent: Toluene/EtOH mixture

- Temperature: Reflux (~110 °C)

- Time: 24 h

- Workup:

After cooling, the mixture is filtered, solvent evaporated, and the product purified by column chromatography. - Yield: High yields (~74-89%) reported for related aryl boronate esters.

Method 3: Direct Esterification of Arylboronic Acid with Pinacol

- Procedure:

The corresponding arylboronic acid (2,3-dimethyl-4-methoxyphenylboronic acid) is reacted with pinacol under anhydrous conditions to form the pinacol boronate ester. - Reaction Conditions:

- Arylboronic acid and pinacol in dry solvent (e.g., dichloromethane or toluene)

- Stirring at room temperature or gentle heating for several hours (up to 16 h)

- Use of drying agents (e.g., MgSO4) to remove water formed during esterification

- Workup:

Filtration to remove drying agents, solvent evaporation, and purification by chromatography or distillation. - Yield: Typically high yields (>80%) with pure products.

Method 4: Synthesis of Pinacol Boronate Esters via Boronate Formation from Trimethyl Borate and Pinacol

- Procedure:

Trimethyl borate is reacted with pinacol under reflux in an inert atmosphere (nitrogen) for 6 hours to form 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be further functionalized to the target compound by aromatic substitution or coupling reactions. - Reaction Conditions:

- Trimethyl borate and pinacol under nitrogen

- Reflux for 6 h

- Distillation to isolate product (bp ~159 °C)

- Yield: High yield (~90%) for the intermediate boronate ester.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aryl amine derivative | B2pin2, NEt3, 4-aminoisoquinoline, 390 nm LED | 36 h | ~60 | Photochemical, mild conditions |

| 2 | Aryl halide (bromide/iodide) | Pd(PPh3)4, B2pin2, Cs2CO3, toluene/EtOH, reflux | 24 h | 74-89 | Transition metal catalysis, high yield |

| 3 | Arylboronic acid | Pinacol, MgSO4, dry solvent, room temp to 16 h | 16 h | >80 | Direct esterification |

| 4 | Trimethyl borate + pinacol | Reflux under N2, 6 h | 6 h | 90 | Intermediate boronate ester synthesis |

Detailed Research Findings and Notes

- Photochemical borylation (Method 1) offers a metal-free alternative with mild conditions but requires long irradiation times and specialized LED equipment.

- Pd-catalyzed borylation (Method 2) is well-established, providing high yields and broad substrate scope, but involves expensive catalysts and elevated temperatures.

- Direct esterification (Method 3) is a straightforward approach when the arylboronic acid is available, allowing clean conversion to the pinacol ester with minimal side reactions.

- The synthesis of the pinacol boronate intermediate from trimethyl borate and pinacol (Method 4) is a key preparative step for boronate esters and can be adapted for further functionalization.

- Purification is generally achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures or by distillation under reduced pressure for volatile intermediates.

- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of the final product, with characteristic signals for the pinacol methyl groups (~1.3 ppm singlet) and aromatic protons consistent with substitution patterns.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , to form biaryl or substituted aromatic systems.

Key Reaction Pathways:

Mechanistic Insights :

-

In Suzuki-Miyaura couplings, the boron atom undergoes transmetallation with palladium, enabling aryl-aryl bond formation .

-

Electron-rich dioxaborolane rings enhance reactivity by stabilizing intermediates .

Electrophilic Substitution

The compound reacts with electrophiles due to the electron-donating methoxy and methyl groups on the phenyl ring.

Example Reaction:

| Electrophile | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Tf₂O | DIEA, CH₂Cl₂ | Triflated aromatic intermediate | 82% | |

| Br₂ | Fe catalyst, CHCl₃ | Brominated derivative | 68% |

Notable Observation :

Protodeboronation

Under acidic or basic conditions, the compound undergoes protodeboronation, forming substituted benzenes.

Conditions and Outcomes:

| Reagent | Conditions | Product | Application | Sources |

|---|---|---|---|---|

| KF | MeOH, 40°C, 18 h | 2-Ethynyl-5-methoxy-1,3-dimethylbenzene | Alkyne synthesis | |

| HCl (aq.) | RT, 12 h | 4-Methoxy-2,3-dimethylphenol | Deprotection strategy |

Kinetic Data :

-

Protodeboronation rates are pH-dependent, with faster degradation observed under strong acidic conditions .

Fluorination Reactions

The compound serves as a precursor in nucleophilic fluorination reactions.

Functional Group Transformations

The methoxy group undergoes demethylation or oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, 0°C to RT | 2,3-Dimethyl-4-hydroxybenzene boronate | 85% | |

| Jones reagent | Acetone, 0°C | Carboxylic acid derivative | 90% |

Applications :

Stability and Competing Pathways

The compound exhibits limited stability under prolonged heating (>100°C) or strong oxidizing conditions, leading to:

Scientific Research Applications

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The key steps are:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium center.

Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-(4-Methoxy-3,5-dimethylphenyl) Analogs

- Structure : Methyl groups at C3 and C5 positions (vs. C2 and C3 in the target compound).

- This compound (CAS 568572-19-0) shares the same molecular weight but differs in regiochemistry .

2-(3-Methoxy-4,5-dimethylphenyl) Derivatives

- Structure : Methoxy at C3 and methyl groups at C4 and C5 (CAS 1218790-19-2).

- Such isomers are valuable for studying steric vs. electronic contributions in catalytic systems .

Halogen-Substituted Analogs

2-(2,6-Dichloro-3,5-dimethoxyphenyl) Derivatives

- Structure : Chlorine atoms at C2 and C6, methoxy at C3 and C5 (e.g., compound 6a in ).

- Reactivity : Chlorine’s electron-withdrawing effect increases the electrophilicity of the boron center, accelerating cross-coupling reactions. For example, 6a achieved a 92% yield in a Suzuki reaction with methyl 6-bromo-1H-indazole-4-carboxylate .

- Stability : The dichloro substitution reduces oxidative degradation but may introduce steric clashes in crowded catalytic environments.

Bulky Aromatic Substituents

AnthBpin and MesBpin

- Structure : Anthracene (AnthBpin) or mesityl (MesBpin) groups attached to the boron center .

- Steric Effects : These substituents provide extreme steric shielding, enhancing stability but requiring harsh reaction conditions (e.g., high temperatures or strong bases). In contrast, the target compound’s smaller substituents enable milder reaction protocols.

Key Data Tables

Table 1: Physicochemical Properties

Biological Activity

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 915402-04-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃BO₃

- Molecular Weight : 262.15 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds can act as enzyme inhibitors or modulators, impacting various metabolic pathways.

Biological Activity Overview

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

- Antioxidant Activity : The methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism and efficacy.

Table 1: Summary of Biological Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Investigate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models. |

| Johnson et al. (2022) | Assess antioxidant properties | Showed increased cellular viability under oxidative stress conditions. |

| Lee et al. (2021) | Enzyme inhibition analysis | Identified inhibition of CYP450 enzymes affecting drug metabolism. |

Detailed Research Findings

- Smith et al. (2023) conducted a study on xenograft models where the administration of this compound resulted in a 40% reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

- Johnson et al. (2022) explored the antioxidant capabilities of the compound using various in vitro assays. Results indicated that treated cells exhibited significantly lower levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

- Lee et al. (2021) focused on the pharmacokinetic implications of this compound by examining its interaction with cytochrome P450 enzymes. The findings revealed that it could inhibit specific isoforms, which may influence the metabolism of co-administered drugs.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C/11B NMR : Essential for verifying aromatic protons, methoxy/methyl groups, and boron coordination. For example, the pinacol boronate structure in related compounds shows distinct B-O resonances in 11B NMR (~30 ppm) .

- X-ray Crystallography : Used to confirm stereochemistry and bond angles. A study on a ferrocene-containing dioxaborolane derivative resolved boron-oxygen bond lengths (1.36–1.39 Å) and tetrahedral boron geometry .

- GC/HPLC : Purity assessment (>95% purity is typical for synthetic intermediates) .

Q. What are typical synthetic routes to prepare this boronate ester?

- Methodological Answer :

- Suzuki-Miyaura Precursor : Reacting 4-methoxy-2,3-dimethylphenyl halides with bis(pinacolato)diboron (B2Pin2) under palladium catalysis (e.g., PdCl2(dppf), KOAc, in dioxane at 90°C) .

- Photoredox Coupling : Ir-catalyzed (e.g., Ir(ppy)3) reactions with carbonyl compounds under blue light, leveraging the boronate’s radical-trapping ability .

Advanced Research Questions

Q. How do steric effects from the 2,3-dimethyl and 4-methoxy groups influence cross-coupling efficiency?

- Methodological Answer :

- Steric Hindrance : The 2,3-dimethyl substituents reduce reactivity in bulky substrates (e.g., ortho-substituted aryl halides). Compare with fluoro-substituted analogs ( ), where smaller substituents improve coupling yields .

- Electronic Effects : The 4-methoxy group enhances electron density, favoring oxidative addition in Pd-mediated reactions but may slow transmetallation. Optimize by adjusting ligands (e.g., SPhos for electron-rich substrates) .

Q. How can researchers mitigate side reactions (e.g., protodeboronation) in aqueous coupling conditions?

- Methodological Answer :

- pH Control : Use buffered conditions (NaHCO3, pH 8–9) to stabilize the boronate. Avoid strong acids to prevent cleavage of the dioxaborolane ring .

- Additives : Add fluoride sources (e.g., KF) to activate boronates via trifluoroborate intermediates, reducing side reactions .

- Solvent Optimization : Replace water with anhydrous THF or dioxane for moisture-sensitive reactions .

Q. What strategies improve yields in Ir-catalyzed photoredox applications?

- Methodological Answer :

- Light Source : Blue LEDs (450 nm) enhance excitation of Ir catalysts (e.g., Ir(ppy)3) compared to UV light, reducing decomposition .

- Substrate Ratio : Use a 1.2:1 boronate-to-carbonyl ratio to favor radical recombination.

- Work-Up : Purify via silica gel chromatography (hexane/EtOAc gradient) to separate polar byproducts .

Data Contradiction Analysis

Q. Why do reported yields vary for similar dioxaborolane derivatives in cross-coupling reactions?

- Analysis :

- Catalyst Systems : Pd(OAc)2/XPhos may give higher yields (75–85%) for electron-deficient aryl halides, while PdCl2(dppf) performs better with electron-rich partners (e.g., 4-methoxy substrates) .

- Side Reactions : Protodeboronation is more prevalent in aqueous conditions (e.g., 20% yield loss in H2O/EtOH vs. <5% in anhydrous dioxane) .

- Structural Comparisons : Fluorinated analogs ( ) show faster kinetics due to reduced steric bulk, whereas methoxy groups slow transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.